Product packaging for Linckoside B(Cat. No.:)

Linckoside B

Cat. No.: B1257473
M. Wt: 773 g/mol
InChI Key: JUUHOFRRUNQLGZ-UYJYIQGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linckoside B is a steroid glycoside isolated from the Okinawan starfish Linckia laevigata . Its chemical structure is defined as stigmast-4-en-3β,6β,8β,15α,16β,29-hexol 3-O-[(2-O-methyl-β-D-xylopyranoside)-29-O-β-D-xylopyranoside] , with a molecular formula of C40H68O14 and a molecular weight of 772.96 g/mol . This compound exhibits notable neuritogenic activity , promoting the outgrowth of neurites in PC12 cells (rat pheochromocytoma cells), a standard model for studying neuronal differentiation . This compound also demonstrates a significant synergistic effect on Nerve Growth Factor (NGF)-induced neuronal differentiation, enhancing the natural response to this critical neurotrophic factor . Research indicates that the specific type of sugar moiety in its structure is critical for its bioactivity, and this compound, which differs from Linckoside A only in the kind of sugar, has been shown to possess higher activity . This structure-activity relationship has motivated the synthesis of this compound analogues to further probe its biological profile . Due to its ability to mimic the activity of large neurotrophic factor proteins, this compound is a valuable, low-molecular-weight compound for fundamental neuroscience research . It represents a promising candidate for investigating new approaches to prevent and treat neurodegenerative diseases . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H68O14 B1257473 Linckoside B

Properties

Molecular Formula

C40H68O14

Molecular Weight

773 g/mol

IUPAC Name

(3S,6R,8S,9R,10R,13R,14S,15R,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-10,13-dimethyl-17-[(2R,5R)-6-methyl-5-[2-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyethyl]heptan-2-yl]-1,2,3,6,7,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-6,8,15,16-tetrol

InChI

InChI=1S/C40H68O14/c1-19(2)21(11-14-51-36-33(48)29(44)25(42)17-52-36)8-7-20(3)28-31(46)32(47)35-39(28,5)13-10-27-38(4)12-9-22(15-23(38)24(41)16-40(27,35)49)54-37-34(50-6)30(45)26(43)18-53-37/h15,19-22,24-37,41-49H,7-14,16-18H2,1-6H3/t20-,21-,22+,24-,25-,26-,27-,28+,29+,30+,31-,32+,33-,34-,35-,36-,37+,38+,39-,40+/m1/s1

InChI Key

JUUHOFRRUNQLGZ-UYJYIQGLSA-N

Isomeric SMILES

C[C@H](CC[C@H](CCO[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)C(C)C)[C@H]2[C@H]([C@@H]([C@@H]3[C@@]2(CC[C@H]4[C@]3(C[C@H](C5=C[C@H](CC[C@]45C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)OC)O)O)C)O)O

Canonical SMILES

CC(C)C(CCC(C)C1C(C(C2C1(CCC3C2(CC(C4=CC(CCC34C)OC5C(C(C(CO5)O)O)OC)O)O)C)O)O)CCOC6C(C(C(CO6)O)O)O

Synonyms

linckoside B

Origin of Product

United States

Isolation and Purification Methodologies for Linckoside B

Starfish Source Organisms and Collection

This compound is naturally produced by the blue starfish, Linckia laevigata. youtube.com This species is commonly found in the shallow waters of the Indo-Pacific region. For the initial isolation of this compound, specimens of Linckia laevigata were collected from the coral reefs of Okinawa, Japan. churaumi.okinawanih.gov The collection is typically carried out in shallow reef areas where these starfish are known to inhabit rocks and coral rubble at depths ranging from the intertidal zone to approximately 60 meters. sealifebase.se

Table 1: Source Organism and Collection Details for this compound

ParameterDetails
Organism Linckia laevigata (Blue Starfish)
Phylum Echinodermata
Class Asteroidea
Typical Habitat Coral reefs, sea grass beds
Geographic Location of Collection Okinawa, Japan

Extraction Techniques from Biological Matrices

The initial step in isolating this compound from the collected starfish involves extraction from the biological tissues. A common method for extracting saponins, the class of compounds to which this compound belongs, from starfish begins with the use of polar solvents. nih.gov

The collected specimens of Linckia laevigata are first minced and then subjected to exhaustive extraction with methanol (B129727) at room temperature. nih.govnih.gov This process is often repeated multiple times to ensure the efficient transfer of the glycosides from the animal tissue into the solvent. The resulting methanol extract contains a complex mixture of compounds, including this compound.

Following the initial extraction, a solvent partitioning scheme is employed to separate compounds based on their polarity. The crude methanol extract is typically concentrated and then partitioned between n-butanol and water. nih.gov The more polar glycosides, including this compound, preferentially move into the n-butanol layer. This step is effective in removing highly polar impurities such as salts and some sugars, as well as nonpolar lipids that remain in the aqueous and less polar fractions, respectively.

Chromatographic Separation and Purification Strategies for this compound

The n-butanol fraction, enriched with a mixture of steroidal glycosides, undergoes a series of chromatographic separations to isolate this compound in its pure form. This multi-step purification process is essential to resolve the complex mixture of closely related saponins.

The purification of this compound typically involves the following chromatographic steps:

Silica (B1680970) Gel Column Chromatography : The n-butanol soluble fraction is first subjected to column chromatography using silica gel as the stationary phase. nih.gov The column is eluted with a gradient of chloroform (B151607) and methanol. This initial chromatographic step separates the glycosides into several fractions based on their polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

Reversed-Phase Column Chromatography : Fractions containing this compound from the silica gel chromatography are pooled and further purified using reversed-phase column chromatography. This technique separates compounds based on their hydrophobicity. A common stationary phase for this step is ODS (octadecylsilane). Elution is typically carried out with a stepwise gradient of decreasingly aqueous methanol.

Reversed-Phase High-Performance Liquid Chromatography (HPLC) : The final purification of this compound is achieved by reversed-phase HPLC. nih.gov This high-resolution technique allows for the separation of very similar compounds. The semi-preparative HPLC is often performed using a C18 column and an isocratic or gradient mobile phase of methanol and water. This step yields pure this compound.

Table 2: Chromatographic Purification Steps for this compound

Chromatographic TechniqueStationary PhaseMobile Phase System (Typical)Purpose
Silica Gel Column ChromatographySilica GelChloroform-Methanol gradientInitial fractionation of the crude extract
Reversed-Phase Column ChromatographyODS (Octadecylsilane)Methanol-Water gradientFurther separation of glycoside-containing fractions
Reversed-Phase HPLCC18Methanol-Water isocratic or gradientFinal purification to yield pure this compound

Compound Names Mentioned

Advanced Structural Elucidation of Linckoside B

Spectroscopic Approaches for Linckoside B Structural Determination

Spectroscopy is the cornerstone of modern structural elucidation, providing detailed information about a molecule's atomic composition, connectivity, and spatial arrangement. For a complex glycoside like this compound, a suite of spectroscopic techniques is employed, each offering unique insights into the molecule's architecture. The combined data from these methods allows for a comprehensive structural assignment. amazonaws.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity and stereochemistry of the entire molecule. researchgate.netsemanticscholar.org

1D NMR, including ¹H and ¹³C spectra, provides initial information on the types and numbers of protons and carbons present. The ¹H NMR spectrum reveals the chemical environment of protons through their chemical shifts, while integration gives their relative numbers and coupling constants (J-values) provide information about dihedral angles between adjacent protons, which is critical for stereochemical assignments. The ¹³C NMR spectrum indicates the number of distinct carbon atoms and their types (e.g., methyl, methylene, methine, quaternary) through techniques like Distortionless Enhancement by Polarization Transfer (DEPT). semanticscholar.orgnih.gov

2D NMR experiments are crucial for assembling the molecular framework. Key techniques used in the study of this compound and its analogues include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H systems). This allows for the mapping of spin systems within the steroidal nucleus and the sugar residues. nih.govlibretexts.org

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, providing a direct link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to four bonds). It is invaluable for connecting different fragments of the molecule, such as linking the sugar units to the steroidal aglycone and establishing the positions of quaternary carbons. mdpi.com

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is the primary NMR method for determining the relative stereochemistry, revealing the spatial orientation of substituents on the steroid rings and the conformation of the glycosidic linkages. semanticscholar.orgwordpress.com

The table below presents representative ¹H and ¹³C NMR chemical shift data for the key structural units of this compound, compiled from studies on linckosides and related polyhydroxylated steroid glycosides. researchgate.netnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound Structural Moieties

Atom/Group Representative ¹H Chemical Shift (δ, ppm) Representative ¹³C Chemical Shift (δ, ppm)
Steroid Aglycone
Angular Methyls (C-18, C-19) 0.7 - 1.7 (s) 15.0 - 24.0
Methine Protons (CH-O) 3.5 - 5.0 (m) 68.0 - 85.0
2-O-methyl-β-D-xylopyranose
Anomeric Proton (H-1') 4.5 - 4.9 (d) 104.0 - 107.0
H-2' 3.2 - 3.6 (m) 80.0 - 84.0
O-Methyl Group (-OCH₃) 3.4 - 3.6 (s) 57.0 - 60.0
α-L-arabinofuranose
Anomeric Proton (H-1'') 4.9 - 5.2 (d) 108.0 - 111.0

Note: Data are representative and compiled from literature on related compounds. Actual values may vary depending on solvent and specific molecular environment. 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet.

Mass spectrometry (MS) is a fundamental technique used to determine the molecular weight and elemental composition of a compound. uni-saarland.de For this compound, high-resolution mass spectrometry (HRESIMS) is employed to obtain a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its molecular formula. nih.govsci-hub.se Steroid glycosides like this compound are typically analyzed using soft ionization techniques such as Electrospray Ionization (ESI), which minimizes fragmentation and allows for the detection of the intact molecular ion, often as an adduct with sodium ([M+Na]⁺) or hydrogen ([M+H]⁺). semanticscholar.orgnih.gov

Tandem mass spectrometry (MS/MS) provides crucial structural information through controlled fragmentation of the molecular ion. nih.gov The fragmentation pattern of this compound is characteristic of a steroid glycoside:

Glycosidic Bond Cleavage: The most facile cleavages occur at the glycosidic linkages, resulting in the sequential loss of the sugar units. The masses of the neutral losses correspond to the masses of the individual monosaccharides (e.g., arabinose, 2-O-methyl-xylose), confirming their identity and sequence.

Steroid Nucleus Fragmentation: The remaining steroidal aglycone can undergo further fragmentation, typically involving the loss of water molecules from the multiple hydroxyl groups and characteristic cleavages of the steroid ring system. libretexts.org

Analysis of these fragment ions allows for the confirmation of the sugar sequence and provides evidence for the structure of the aglycone.

Table 2: Expected HRESIMS and Key MS/MS Fragments for this compound

Ion Description Expected m/z
[M+Na]⁺ Molecular ion with sodium adduct Calculated based on the exact molecular formula of this compound
[M-Ara+H]⁺ Fragment after loss of the arabinose unit M - 132.04
[M-MeXyl+H]⁺ Fragment after loss of the 2-O-methyl-xylose unit M - 146.06

Note: 'Ara' refers to arabinose, 'MeXyl' refers to 2-O-methyl-xylose. m/z values are based on neutral losses from the molecular ion.

While NMR and MS provide the most detailed structural information, other spectroscopic methods offer complementary data.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be dominated by a broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations from the multiple hydroxyl groups on the steroid and sugar moieties. Absorptions corresponding to C-O stretching (around 1000-1200 cm⁻¹) and C-H stretching (around 2850-3000 cm⁻¹) would also be prominent. scribd.comsolubilityofthings.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to detect the presence of chromophores, particularly conjugated π-electron systems. slideshare.netlibretexts.org If the steroidal aglycone of this compound contains conjugated double bonds, it would exhibit characteristic absorption maxima in the UV region (typically 220-280 nm). The absence of significant absorption above 220 nm would suggest the lack of such a conjugated system.

Chemical Derivatization for this compound Stereochemical Assignment

While NMR (specifically NOESY) can determine the relative stereochemistry of a molecule, establishing the absolute configuration of chiral centers often requires chemical derivatization. This is particularly important for the polyhydroxylated side chain of the steroid aglycone. amazonaws.com

For linckosides and related marine steroids, the modified Mosher's method is a widely used and powerful technique. researchgate.netmdpi.com The method involves reacting the secondary hydroxyl groups of this compound with both the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl). libretexts.org This reaction converts the chiral alcohol into a mixture of two diastereomeric MTPA esters.

Because diastereomers have different physical properties, their ¹H NMR spectra will also be different. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons near the newly formed ester linkage in the two diastereomeric products, the absolute configuration of the alcohol can be determined. A systematic pattern in the signs of the Δδ values for protons on either side of the chiral center allows for an unambiguous assignment of its (R) or (S) configuration. libretexts.org This method is applied systematically to each relevant chiral center to determine the complete stereochemistry of the aglycone's side chain. researchgate.net

Comprehensive Data Integration for this compound Structure Confirmation

The final, unambiguous structure of this compound is not determined by any single technique but by the careful and logical integration of all collected data. researchgate.net This comprehensive analysis ensures that the proposed structure is consistent with every piece of experimental evidence.

The process of data integration follows a clear logic:

Molecular Formula: HRESIMS provides the exact molecular formula, defining the number and type of atoms present and the degree of unsaturation.

Functional Groups: IR spectroscopy confirms the presence of key functional groups, primarily hydroxyl groups. UV-Vis spectroscopy indicates the presence or absence of conjugated systems.

Core Fragments: MS/MS fragmentation reveals the masses and sequence of the monosaccharide units and the mass of the steroidal aglycone.

Carbon-Hydrogen Framework: 1D and 2D NMR data (COSY, HMQC, HMBC) are used to piece together the carbon-hydrogen skeleton of the aglycone and each sugar unit, establishing all covalent bonds and connectivity. HMBC data is critical for linking the sugar units to each other and to the aglycone.

Relative Stereochemistry: NOESY data reveals through-space proton proximities, allowing the determination of the relative configuration of substituents on the steroid nucleus and the sugar rings.

Absolute Stereochemistry: Chemical derivatization (e.g., Mosher's method) followed by NMR analysis of the resulting diastereomers provides the absolute configuration of key chiral centers, anchoring the relative stereochemistry in space.

By assembling the information from each of these steps, a single, self-consistent structure for this compound emerges. Each piece of data serves as a check on the others, leading to a high degree of confidence in the final elucidated structure.

Biosynthesis and Biogenesis of Linckoside B

Proposed Biosynthetic Pathways of Polyhydroxysteroid Glycosides in Starfish

Polyhydroxysteroid glycosides are prevalent metabolites in starfish, suggesting a common biosynthetic origin within these organisms. citeab.com While the full pathways are still largely "extremely poorly understood," bmrb.io it is generally hypothesized that these complex steroids originate from more common sterols. Cholesterol (PubChem CID: 5997) and cholesterol sulfate (B86663) (PubChem CID: 65076) are considered likely precursors for the biosynthesis of polar steroids and asterosaponins in starfish. nih.gov

The biogenesis of polyhydroxysteroids in starfish is thought to involve a series of enzymatic modifications, including hydroxylations at various positions on the steroid nucleus, such as C3, C6, C8, and C15, which are commonly observed in linckosides and related compounds. citeab.com Hypothetical pathways for the biosynthesis of polyhydroxysteroids and their related glycosides in starfish have been discussed, including the potential existence of a late C-6 oxidation pathway in certain species like Hippasteria kurilensis. fishersci.se The structural diversity of these compounds, particularly in their aglycone moieties and attached sugar residues, suggests a complex array of enzymatic transformations. wikipedia.orguni.lu

Enzymatic Mechanisms Involved in Linckoside B Biogenesis

Specific enzymatic mechanisms directly responsible for the biogenesis of this compound have not been extensively detailed in available research. The formation of such complex polyhydroxysteroid glycosides would typically involve several key enzymatic steps:

Hydroxylation: Introduction of hydroxyl groups at multiple positions on the steroid backbone (e.g., C3, C6, C8, C15, C16, C29), likely catalyzed by cytochrome P450 enzymes or other oxygenases. citeab.comnih.gov These enzymes are crucial for diversifying steroid structures.

Methylation and Sulfation: Further modifications, such as methylation (e.g., 2-O-methyl-β-D-xylopyranose in this compound) and sulfation (e.g., as seen in other polyhydroxysteroid glycosides), would be carried out by specific methyltransferases and sulfotransferases, respectively. uni.lu

While these general types of enzymatic reactions are inferred from the structure of this compound and related compounds, the precise enzymes, their genes, and their regulatory mechanisms specific to this compound biosynthesis in starfish remain largely uncharacterized.

Precursor Incorporation Studies in this compound Biosynthesis

Direct precursor incorporation studies specifically focused on tracing the biosynthesis of this compound in living starfish are not widely reported in the current literature. However, broader studies on polar steroid biosynthesis in starfish have provided some insights. For instance, feeding experiments with the Far Eastern starfish Patiria pectinifera have shown that cholesterol (PubChem CID: 5997) and cholesterol sulfate (PubChem CID: 65076) can be converted into polyhydroxylated sterols and monoglycoside asterosaponins. nih.gov This suggests that these common sterols serve as fundamental building blocks for the more complex polyhydroxysteroid glycosides found in starfish.

The lack of detailed precursor incorporation studies for this compound specifically highlights the challenges associated with studying complex natural product biosynthesis in non-model marine organisms. Such studies typically involve administering isotopically labeled precursors to the organism and then analyzing the incorporation of these labels into the target compound, which can be technically demanding for compounds produced in minute amounts and in organisms difficult to culture or manipulate in laboratory settings.

Total Synthesis and Chemical Modification of Linckoside B and Analogues

Strategies for the Total Chemical Synthesis of Linckoside B

The retrosynthetic analysis divided the molecule into:

A polyhydroxysteroid C22 aldehyde core.

A complex side chain derivative.

A 2-O-methyl-D-xylopyranosyl donor.

A D-xylopyranosyl donor. acs.org

This strategic disassembly allowed for the parallel synthesis of the building blocks, which were then coupled in the later stages of the synthesis. The convergence of this strategy was crucial for navigating the complexity of the target molecule.

Synthetic Methodologies for this compound Aglycone Core

The construction of the steroidal aglycone, the central framework of this compound, presented a significant synthetic challenge. In the total synthesis, the aglycone was elaborated from vespertilin (B1580587) acetate, a readily available starting material. acs.org A key transformation in the assembly of the full aglycone was the Julia olefination, which was employed to install the complex side chain onto the C22 aldehyde of the steroid core. acs.org

In the synthesis of this compound analogues, an alternative and efficient method was developed for constructing the key steroid aglycone. bohrium.comrsc.orgrsc.org This approach utilized a dimethylaluminum chloride-mediated 'ene' reaction. bohrium.comrsc.orgrsc.org The starting material for the steroidal fragment in this strategy was the commercially available dehydroisoandrosterone. rsc.orgresearchgate.net This methodology provided a facile route to the core structure, enabling the synthesis of various analogues.

Glycosylation Chemistry in this compound Synthesis

The formation of the glycosidic linkages is one of the most critical aspects of synthesizing glycosides like this compound. The stereoselective installation of the sugar moieties onto the steroid aglycone requires precise control of reaction conditions and the use of sophisticated glycosylation methods.

In the total synthesis of this compound, the glycosylation at the C29-hydroxyl group of the side chain was a pivotal step. acs.org A stereoselective gold-catalyzed glycosylation was effectively employed to construct one of the key glycosidic bonds, demonstrating a modern approach to this challenging transformation. thieme-connect.com The synthesis was completed by attaching the D-xylopyranosyl group using a glycosyl o-hexynylbenzoate donor. acs.org

The general principle of chemical glycosylation involves the coupling of a glycosyl donor (a sugar with a leaving group at the anomeric position) with a glycosyl acceptor (which has an unprotected hydroxyl group). wikipedia.org The reaction is typically promoted by an activator, often a Lewis acid, which facilitates the formation of an oxocarbenium ion intermediate. wikipedia.org The stereochemical outcome of the glycosylation is a crucial factor, as it leads to the formation of a new stereocenter at the anomeric carbon. wikipedia.org

Rational Design and Synthesis of this compound Analogues

The synthesis of analogues of this compound has been a key strategy for understanding its biological activity and identifying the pharmacophoric elements of the molecule. Based on structure-activity relationship (SAR) studies, several analogues have been designed and synthesized. researchgate.net

A facile and convergent synthetic approach has been developed for a series of six designed analogues of this compound. bohrium.comrsc.orgrsc.org The retrosynthetic strategy for these analogues involved disconnecting the target molecules into three main fragments: a side chain aldehyde, a steroid core, and two different sugar donors (a 2-O-methyl-D-xylopyranosyl donor and a D-xylopyranosyl donor). researchgate.net

The synthetic sequence for some of the analogues involved a regioselective glycosylation, followed by oxidation and subsequent removal of protecting groups to furnish the final compounds. rsc.org

A versatile and widely used method was employed for the construction of the glycosidic bonds in the synthesis of this compound analogues. bohrium.comrsc.org This involved Schmidt's procedure, which utilizes a glycosyl trichloroacetimidate (B1259523) as the glycosyl donor. bohrium.comrsc.orgrsc.org This method is well-regarded for its reliability and efficiency in forming glycosidic linkages.

The glycosylation reactions were typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). rsc.org For instance, the glycosylation between a steroidal acceptor and a glycosyl donor was achieved in the presence of TMSOTf to afford the desired glycosylated products. rsc.org The final step in the synthesis of the analogues was a global deprotection of the benzoyl groups from the sugar moieties, which was accomplished using sodium methoxide (B1231860) in a mixture of methanol (B129727) and dichloromethane. rsc.org

Preclinical Biological Activities of Linckoside B

Investigations of Neuritogenic Activity of Linckoside B

Neuritogenic compounds are molecules that can promote the growth of neurites, which are projections from the cell body of a neuron. This activity is crucial for neuronal development, regeneration, and the formation of neural networks.

This compound has demonstrated notable neuritogenic activity in preclinical models. capes.gov.br Studies utilizing the rat pheochromocytoma PC12 cell line, a well-established model for studying neuronal differentiation, have shown that this compound can induce neurite outgrowth. capes.gov.brmdpi.com When treated with this compound, PC12 cells exhibit the development of neurites, a key feature of their differentiation into neuron-like cells. capes.gov.br In one study, treatment with 40 µM of this compound resulted in 76.0% of PC12 cells presenting neurites longer than the soma diameter. mdpi.com This effect was more potent than that observed with its structural analog, Linckoside A. capes.gov.brmdpi.com

Table 1: Neuritogenic Activity of Linckosides in PC12 Cells

Compound Concentration (µM) Cells with Neurites Longer than Soma Diameter (%)
Linckoside A 40 25.0 mdpi.com
This compound 40 76.0 mdpi.com

A significant aspect of this compound's neuritogenic potential is its synergistic interaction with neurotrophic factors, such as Nerve Growth Factor (NGF). capes.gov.br Neurotrophic factors are proteins essential for the survival, development, and function of neurons. frontiersin.org However, their therapeutic use can be limited. researchgate.net Small molecules that can enhance the effects of these factors are therefore of great interest.

Research has shown that this compound can significantly enhance the neurite outgrowth induced by NGF in PC12 cells. capes.gov.brresearchgate.net In the presence of a low concentration of NGF (2.5 ng/mL) that on its own induces a minimal response (5% neuronal differentiation), the addition of this compound (40 µM) dramatically increased the percentage of differentiated cells to 87%. researchgate.net This synergistic effect suggests that this compound could potentially lower the required therapeutic doses of neurotrophic factors, which may help to mitigate potential side effects. frontiersin.orgresearchgate.net

The neuritogenic effects of this compound are believed to be mediated through the activation of specific intracellular signaling pathways. The Extracellular signal-regulated kinase (ERK) 1/2 pathway is a critical signaling cascade involved in cell proliferation and differentiation. nih.govnih.gov The activation of this pathway is a known mechanism for NGF-induced neuronal differentiation. aging-us.com While direct studies on this compound's exclusive effect on the ERK 1/2 pathway are still emerging, the neuritogenic activity of related starfish-derived glycosides has been linked to the activation of the MAP kinase pathway, of which ERK 1/2 is a key component. mdpi.com

The process of neurite outgrowth fundamentally relies on the reorganization of the cytoskeleton, particularly the formation of microtubules. irbbarcelona.org Microtubules, polymers of α- and β-tubulin, provide the structural framework for the growing neurites. irbbarcelona.orgmdpi.com The promotion of neurite outgrowth by compounds like this compound implies an influence on microtubule organization and dynamics, facilitating the extension and stabilization of these neuronal projections. biorxiv.org

Furthermore, the differentiation of PC12 cells into a neuronal phenotype is characterized by the expression of specific neuronal markers. The observed neuritogenic activity of this compound suggests that it promotes the upregulation of these markers, although detailed studies on the specific genes and proteins affected are part of ongoing research.

Immunomodulatory Potential of this compound and Related Compounds

Beyond its effects on the nervous system, this compound and similar compounds have shown potential in modulating the immune system. researchgate.net This activity is primarily investigated through their effects on immune cells like macrophages and their ability to influence inflammatory processes.

Macrophages are key players in the innate immune response, involved in phagocytosis, antigen presentation, and the production of inflammatory mediators. tjnpr.orgnih.gov The murine macrophage cell line RAW 264.7 is a common in vitro model to study immunomodulatory effects. nih.govmdpi.com

Studies on related polyhydroxysteroid glycosides from the starfish Protoreaster lincki have demonstrated the ability to modulate macrophage activity. researchgate.net For instance, certain glycosides were shown to significantly decrease the intracellular content of reactive oxygen species in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, indicating an anti-inflammatory effect. researchgate.net While direct data on this compound's effect on RAW 264.7 cell activity is still being gathered, the findings from structurally similar compounds suggest a potential for this compound to possess immunomodulatory properties.

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that play a dual role in biological systems. frontiersin.orgmdpi.com At low levels, they function as signaling molecules, but at high levels, they can cause oxidative stress and cellular damage, contributing to inflammation. nih.gov

Several polyhydroxysteroid glycosides isolated from the starfish Protoreaster linckii have been shown to significantly reduce ROS levels in LPS-stimulated RAW 264.7 macrophages. researchgate.net For example, protolinckiosides A, B, C, and D, at a concentration of 10 µM, decreased ROS content by approximately 50%, 48%, 44%, and 35%, respectively. researchgate.net This suggests a potent anti-inflammatory action by mitigating oxidative stress within these immune cells. Given the structural similarities, it is plausible that this compound may exert similar antioxidant and anti-inflammatory effects by reducing intracellular ROS levels.

Table 2: Effect of Related Steroidal Glycosides on ROS Levels in LPS-stimulated RAW 264.7 Cells

Compound Concentration (µM) Reduction in ROS Content (%)
Protolinckioside A 10 ~50 researchgate.net
Protolinckioside B 10 ~48 researchgate.net
Protolinckioside C 10 ~44 researchgate.net
Protolinckioside D 10 ~35 researchgate.net

Table of Mentioned Compounds

Compound Name
Linckoside A
This compound
Nerve Growth Factor (NGF)
Protolinckioside A
Protolinckioside B
Protolinckioside C

Regulation of Nitric Oxide (NO) Synthesis

While direct studies on this compound's exclusive role in regulating nitric oxide (NO) synthesis are not extensively detailed in the provided results, the broader context of steroid glycosides and related compounds suggests a potential influence on inflammatory and cellular signaling pathways where NO is a key molecule. researchgate.net NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune responses. nih.govnih.gov Its production is primarily regulated by nitric oxide synthases (NOS). nih.gov

In the context of inflammation, inducible NOS (iNOS) can produce large amounts of NO, which can be cytotoxic. unimedizin-mainz.de Some natural compounds are known to modulate NO production by affecting NOS expression or activity. nih.gov For instance, studies on other marine-derived compounds have shown effects on pathways that are often interconnected with NO signaling, such as the inhibition of pro-inflammatory markers. researchgate.net Given that many marine natural products exhibit anti-inflammatory properties, it is plausible that this compound could indirectly influence NO synthesis through its effects on inflammatory cells or related signaling cascades. However, specific research is required to elucidate the direct impact of this compound on the different isoforms of NOS and the subsequent regulation of NO production.

Preclinical Anti-Cancer Investigations of this compound and Analogues

In Vitro Cytotoxicity Assessments on Cancer Cell Lines (e.g., 3D HCT 116 spheroids, sea urchin eggs)

This compound and its analogues have been the subject of in vitro studies to assess their cytotoxic effects on various cancer cell lines. Notably, research has utilized three-dimensional (3D) spheroid cultures of the human colorectal carcinoma cell line HCT 116 to evaluate anticancer activity, as these models more closely mimic the in vivo environment of solid tumors. nih.govnih.govdiva-portal.org

In one study, Protoreaster lincki-derived polyhydroxysteroid glycosides, including a compound structurally related to this compound (referred to as PL2), were tested on 3D HCT 116 spheroids. nih.govmdpi.com While PL2 itself showed an insignificant effect on the viability of these spheroids at concentrations up to 200 μM, its analogue, linckoside L1, demonstrated notable activity. nih.gov Specifically, linckoside L1 inhibited the viability, colony growth, and invasion of 3D HCT 116 spheroids. nih.govnih.gov For instance, linckoside L1 at a concentration of 50 μM significantly reduced the invasion area of the spheroids and at the same doses effectively reduced their size in a colony growth model. nih.gov

While direct data on this compound's effect on sea urchin eggs was not found, this assay is a common preliminary screen for cytotoxicity. The focus of the available research for this compound and its close analogues has been on mammalian cancer cell lines, particularly in advanced 3D culture systems. nih.govnih.gov

Table 1: In Vitro Activity of Linckoside Analogues on 3D HCT 116 Spheroids

Compound Concentration Effect on 3D HCT 116 Spheroids Reference
Protolinckioside B (PL2) Up to 200 μM Insignificant effect on viability nih.gov
Linckoside L1 50 μM Significant reduction in invasion area nih.gov
Linckoside L1 50 μM Effective reduction in spheroid size nih.gov

Molecular Pathways Implicated in Anti-Cancer Effects (e.g., AKT kinase inactivation, apoptosis induction)

The anticancer effects of polyhydroxysteroid glycosides related to this compound have been linked to the modulation of specific molecular pathways that control cell survival and death. A key mechanism identified is the inactivation of the protein kinase B (AKT) signaling pathway. nih.govnih.gov The AKT pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers.

Studies on the combination of linckoside L1 with sulfated laminaran (B1674438) from the brown alga Alaria angusta revealed a synergistic anticancer effect on 3D HCT 116 spheroids. nih.govnih.gov This enhanced effect was attributed to the inactivation of AKT kinase. nih.govnih.gov The inactivation of AKT, in turn, leads to the induction of apoptosis, a form of programmed cell death that is crucial for eliminating cancerous cells. frontiersin.org

The induction of apoptosis by these compounds involves the regulation of the balance between pro-apoptotic and anti-apoptotic proteins. nih.govnih.gov For example, the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax), are key regulators of the mitochondrial pathway of apoptosis. archivesofmedicalscience.com While the specific effects of this compound on these proteins are not detailed, the induction of apoptosis through AKT inactivation suggests a downstream modulation of these apoptotic regulators. nih.govnih.gov

Synergistic Anti-Cancer Effects with Other Bioactive Compounds

The potential of this compound analogues to work in synergy with other bioactive compounds has been explored as a promising strategy to enhance anticancer efficacy. nih.govnih.govnih.gov Combination therapy can offer advantages such as increased therapeutic effect, the ability to use lower, less toxic doses of individual agents, and the potential to overcome drug resistance. nih.govmdpi.com

A significant synergistic effect was observed when linckoside L1 was combined with a sulfated laminaran (AaLs) from the brown alga Alaria angusta. nih.govmdpi.com This combination was tested on 3D HCT 116 colorectal carcinoma spheroids. While each compound individually showed some inhibitory effects, their combined action was much more potent. nih.govnih.gov The synergy was demonstrated through the significant inhibition of colony growth in soft agar (B569324) models. mdpi.com For instance, linckoside L1 at 12.5 µM combined with AaLs at concentrations of 10, 20, and 40 µg/mL potently inhibited the colony growth of 3D spheroids by 25%, 36%, and 80%, respectively, compared to the action of L1 alone. mdpi.com This synergistic interaction was confirmed by calculating the Combination Index (CI), which indicated a strong synergism. nih.govmdpi.com The underlying mechanism for this synergy was identified as the inactivation of AKT kinase and the subsequent induction of apoptosis. nih.govnih.gov

Antioxidant Activity Studies of this compound and Related Steroid Glycosides

Steroid glycosides, the class of compounds to which this compound belongs, have been investigated for their antioxidant properties. researchgate.netmdpi.com Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, which are unstable molecules that the body produces as a reaction to environmental and other pressures. researchgate.net

While specific studies focusing solely on the antioxidant capacity of this compound are limited in the provided results, research on new polyhydroxysteroid glycosides from the Far Eastern sea star Ceramaster patagonicus has demonstrated the antioxidant potential of this class of molecules. researchgate.netmdpi.com These studies often employ various assays to evaluate antioxidant activity, such as measuring the scavenging effect on free radicals or assessing the reducing power of the compounds. researchgate.net The antioxidant activity of natural products like steroid glycosides is often attributed to their chemical structure, which may enable them to donate electrons to neutralize free radicals. nih.gov The evaluation of the antioxidant activity of this compound would be a valuable area for future research to fully characterize its biological profile.

Structure Activity Relationship Sar Studies of Linckoside B

Identification of Key Pharmacophoric Elements for Neuritogenic Activity

Research has pinpointed several critical structural features essential for the neuritogenic activity of Linckoside B and its derivatives. A key finding is the importance of a 2'-O-methyl ether of β-xylose at the C-3 position of the steroid aglycone. guidetopharmacology.orgresearchgate.netnih.gov This specific sugar modification appears to be a crucial determinant for the observed biological effects.

Furthermore, the presence of a carbon branch on the side chain of the steroid aglycone, along with a second pentose (B10789219) group attached to this side chain branch, also appears to be essential for neuritogenic activity. guidetopharmacology.orgresearchgate.netnih.govvliz.be Comparative studies with other linckosides, such as Linckoside P, have shown that bisglycosides tend to exhibit higher activity compared to monoglycosides, with Linckoside P inducing neurite outgrowth in 55% of PC12 cells. acs.org

The following table summarizes the key pharmacophoric elements identified for neuritogenic activity:

Pharmacophoric ElementLocation on this compoundContribution to Neuritogenic ActivityReference
2'-O-methyl ether of β-xyloseC-3 position of steroid aglyconeEssential for activity guidetopharmacology.orgresearchgate.netnih.gov
Carbon branch on side chainSide chain of steroid aglyconeEssential for activity guidetopharmacology.orgresearchgate.netnih.govvliz.be
Second pentose groupAttached to side chain branchEssential for activity guidetopharmacology.orgresearchgate.netnih.govvliz.be
Bisglycoside structureOverall molecular architectureAssociated with higher activity (e.g., Linckoside P) acs.org

Influence of Sugar Moieties on this compound Biological Action

The sugar moieties attached to the steroid aglycone are integral to this compound's biological action. A direct comparison between Linckoside A and this compound revealed that this compound exhibits higher neuritogenic activity, despite their close structural similarity, with the primary difference lying in the type of sugar. researchgate.netnih.gov This observation underscores the significant role of the sugar moiety at the C-29 position of the aglycone in modulating activity. nih.gov

The diverse composition of sugar chains, including D-xylose, D-quinovose, D-glucose, 3-O-methyl-D-glucose, and 3-O-methyl-D-xylose, contributes to the varied pharmacological properties of marine glycosides. nih.gov Beyond their specific identity, the nature of the side chains, the monosaccharide composition, and crucially, the presence, type, and degree of substituents (such as sulfation or acetylation) on these sugar chains play a decisive role in their biological efficacy. nih.gov For instance, the 2-O-methyl-β-D-xylopyranose residue at C-3 is consistently found in active polyhydroxysteroid glycosides. vliz.be

Role of Steroid Aglycone Modifications in this compound Activity Profile

This compound features a polyhydroxylated steroid aglycone, to which two monosaccharide units are typically attached at the C-3 and C-29 positions. researchgate.netnih.gov The specific arrangement and functionalization of the steroid core are critical for its activity. Analogues of this compound have been designed with the aim of retaining these essential biologically active fragments, suggesting that the core steroid structure provides the scaffold for activity. guidetopharmacology.orgresearchgate.net

The total synthesis of linckosides involves intricate steps to install specific hydroxyl groups at various positions, such as C8-OH and diols at C-15/C-16 and C-5/C-6, highlighting the importance of the precise oxygenation and stereochemistry of the aglycone. acs.org While specific detailed SAR data on systematic modifications to the this compound aglycone itself are not extensively detailed in the provided snippets beyond the general importance of its polyhydroxylated nature and glycosylation sites, broader SAR studies on cardiotonic steroids emphasize that oxygenation, stereochemistry, and the nature of glycosylation at C-3 and the C-17 heterocyclic ring significantly influence their biological activity. ontosight.ai This suggests that subtle changes in the steroid aglycone of this compound could profoundly impact its neuritogenic potential.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a molecule with its biological activity using mathematical models. ctdbase.orgchem960.com This methodology is invaluable in drug design as it can identify molecular features crucial for activity and predict the biological properties of new, untested compounds. vliz.bectdbase.orgchem960.com

For this compound analogues, QSAR modeling could be employed to systematically explore the chemical space around its core structure, leveraging the SAR insights gained from experimental studies. By converting structural features (e.g., presence of methyl groups, specific sugar linkages, hydroxyl group positions) into numerical descriptors, QSAR models can establish quantitative relationships between these descriptors and neuritogenic activity. ctdbase.orgchem960.com

The process typically involves:

Descriptor Generation: Calculating various molecular descriptors (electronic, steric, hydrophobic) for this compound and its known active and inactive analogues. wikipedia.org

Model Building: Using statistical methods (e.g., multiple linear regression, machine learning algorithms) to build a predictive model that correlates these descriptors with the observed neuritogenic activity (e.g., neurite outgrowth percentage). vliz.bectdbase.org

Validation: Rigorously testing the model's predictive performance using cross-validation and external test sets to ensure its reliability. vliz.bectdbase.orgchem960.com

While specific QSAR models for this compound analogues were not detailed in the provided information, the established SAR data on key pharmacophoric elements (like the 2'-O-methyl ether of β-xylose at C-3 and the side chain pentose) could serve as critical inputs for such models. guidetopharmacology.orgresearchgate.netnih.gov Successful QSAR modeling would enable the in silico design and prioritization of novel this compound analogues with enhanced neuritogenic activity, streamlining the discovery process for neurotrophic agents. vliz.bechem960.com

Ecological and Evolutionary Aspects of Linckoside B Production

Distribution of Linckoside B Across Echinoderm Species

This compound has been identified in several species of starfish, primarily within the class Asteroidea. Its presence is not uniform across all echinoderms, suggesting a specific evolutionary development within certain lineages.

Initially isolated from the Okinawan starfish Linckia laevigata, this compound is a characteristic secondary metabolite of this species. thieme-connect.comcmfri.org.inscispace.com Subsequent research has also identified its presence in other starfish, including Choriaster granulatus and Culcita novaeguineae. unipa.itresearchgate.net The occurrence of this compound in both Linckia laevigata and Culcita novaeguineae suggests a potential close relationship between these two species. researchgate.net

The distribution of this compound and other related polyhydroxysteroidal glycosides appears to be concentrated within specific families of the order Valvatida. For instance, species from the family Oreasteridae, such as Protoreaster nodosus, are known to produce a variety of steroidal glycosides, although the specific presence of this compound in this particular species requires further confirmation. unipa.itmdpi.commarinespecies.orgwikipedia.org The table below summarizes the documented distribution of this compound in various starfish species.

SpeciesFamilyOrderReference
Linckia laevigataOphidiasteridaeValvatida thieme-connect.comcmfri.org.inresearchgate.net
Choriaster granulatusOreasteridaeValvatida unipa.itresearchgate.net
Culcita novaeguineaeOreasteridaeValvatida unipa.itresearchgate.net

Role of this compound in Starfish Chemical Ecology and Defense Mechanisms

Starfish have evolved a sophisticated chemical defense system to deter predators and combat parasites, with asterosaponins like this compound presumed to be key components of this arsenal. thieme-connect.comresearchgate.net These compounds are considered secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of an organism but often play a crucial role in ecological interactions. researchgate.netpeerj.com

The chemical defenses of starfish are multifaceted. Many species possess glands in their skin that secrete mucus containing these chemical deterrents. projectmanaia.at This serves as a protective layer against infections and parasites. projectmanaia.at The toxicity of these compounds can vary, and they are believed to be a primary reason why starfish have few natural predators. wikipedia.org

While direct studies on the specific defensive role of this compound are limited, the broader class of asterosaponins has been shown to exhibit a range of biological activities, including cytotoxic and hemolytic effects, which are indicative of a defensive function. unipa.itresearchgate.netresearchgate.net The production of these compounds is an essential survival strategy, particularly for species that lack physical defenses like prominent spines. projectmanaia.at The presence of these chemical defenses can be detected by potential predators, leading to avoidance behaviors. peerj.com

Furthermore, some studies suggest that these chemical compounds, including asterosaponins, may also play a role in mediating symbiotic relationships. For example, certain shrimp species are attracted to specific asterosaponins produced by their host sea stars, indicating a role beyond simple defense. umons.ac.be

Chemo-taxonomic Significance of this compound and Related Metabolites

The structural diversity of asterosaponins and other steroidal glycosides across different starfish species makes them valuable chemo-taxonomic markers. researchgate.netgerli.com Chemo-taxonomy, or chemotaxonomy, is the classification of organisms based on differences and similarities in their chemical constituents. The unique profile of these secondary metabolites can provide insights into the evolutionary relationships between different species, genera, and even families.

The presence of this compound and structurally similar compounds in species like Linckia laevigata, Choriaster granulatus, and Culcita novaeguineae points towards a shared biochemical pathway and a potential evolutionary link. unipa.itresearchgate.net The variation in the glycosylation patterns and the structure of the steroidal aglycone among different asterosaponins can help to delineate taxonomic groups. researchgate.net

For instance, the consistent presence of specific types of steroidal glycosides within a particular genus or family can be used as a characteristic marker for that taxon. The study of these compounds has revealed that the diversity of these molecules is vast, with over 200 new compounds being identified from just 36 species over a period of time, highlighting their potential in resolving taxonomic ambiguities. researchgate.net The analysis of these metabolite profiles, often using techniques like mass spectrometry, provides a powerful tool for understanding the phylogeny and evolutionary history of echinoderms. nih.gov

Future Directions and Research Perspectives on Linckoside B

Advanced Mechanistic Elucidation of Linckoside B Bioactivity

While this compound is known for its ability to enhance NGF-induced neuronal differentiation in PC12 cells, the precise molecular mechanisms underpinning this bioactivity remain an area of active investigation. researchgate.netresearchgate.net Current research suggests a need for more detailed molecular studies to fully understand how linckosides exert their effects, potentially paving the way for new medicines to treat neurodegenerative diseases. vliz.be

Advanced mechanistic elucidation will likely involve a multi-omics approach, integrating techniques such as:

Proteomics: To identify and quantify proteins whose expression or modification is altered upon this compound exposure, thereby pinpointing potential protein targets or signaling pathways.

Metabolomics: To analyze changes in cellular metabolic profiles, offering insights into metabolic pathways influenced by the compound.

Structural Biology: Techniques like X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryo-electron microscopy could be employed to determine the three-dimensional structures of this compound in complex with its putative molecular targets, providing atomic-level insights into binding interactions. cabidigitallibrary.orgmdpi.comnih.govfrontiersin.org

Preliminary findings on related polyhydroxysteroid glycosides, such as Linckoside L1, indicate that they can inhibit the viability, colony growth, and invasion of certain cancer cell lines. mdpi.com Specifically, Linckoside L1, in combination with sulfated laminaran (B1674438), demonstrated synergistic anticancer effects by inactivating protein kinase B (AKT) kinase, subsequently inducing apoptosis. mdpi.com This suggests that the AKT signaling pathway could be a key molecular target for this compound and other linckosides, warranting further investigation to confirm and elaborate on this mechanism. ijmio.commdpi.comresearchgate.netnih.gov Understanding these intricate molecular interactions is crucial for rational drug design and development.

Exploration of Novel Synthetic Pathways for this compound Analogues

Future research will focus on developing more efficient and scalable synthetic pathways for this compound and its analogues. Key areas of exploration include:

Novel Catalytic Methods: Leveraging recent advancements in catalysis, such as new transition metal-catalyzed reactions, organocatalysis, and biocatalysis, to achieve highly selective and efficient transformations. nih.gov For example, the use of dimethylaluminum chloride-mediated 'ene' reactions for steroid aglycon synthesis and Schmidt's procedure with glycosyl trichloroacetimidate (B1259523) donors for glycosidic bonds have shown promise in analogue synthesis. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Driven Synthesis: Designing and synthesizing simplified analogues that retain the essential biologically active fragments of this compound, aiming for improved potency, selectivity, metabolic stability, and reduced synthetic burden. researchgate.netresearchgate.net This involves systematic modifications to the steroid core and the carbohydrate moieties to identify key pharmacophores.

The development of "facile synthetic approaches" towards this compound analogues has already begun, indicating a clear direction for optimizing synthetic routes. researchgate.netrsc.org

Potential for Biosynthetic Engineering of this compound and Derivatives

This compound is naturally produced by the starfish Linckia laevigata. researchgate.netrsc.org However, the isolation of sufficient quantities of complex marine natural products from their natural sources is often unsustainable and economically unfeasible due to low natural abundance and ecological concerns. rushim.rumdpi.com This necessitates the exploration of alternative production methods, with biosynthetic engineering emerging as a highly promising avenue.

Future directions in biosynthetic engineering for this compound include:

Elucidation of Biosynthetic Pathways: A more complete understanding of the enzymatic steps and genes involved in the biosynthesis of this compound within Linckia laevigata is crucial. While hypothetical pathways for polyhydroxysteroid biosynthesis in starfish have been discussed, detailed genetic and enzymatic information is often limited for marine eukaryotes. researchgate.netnih.gov

Heterologous Expression: Transferring the biosynthetic gene clusters (BGCs) responsible for this compound production into amenable microbial host systems, such as bacteria (e.g., E. coli) or yeast, to enable scalable and controlled fermentation. bu.edunih.govpressbooks.pubbritannica.comwikipedia.org This approach can also activate "silent" metabolic pathways, leading to the discovery of novel derivatives. nih.gov

Pathway Engineering and Combinatorial Biosynthesis: Modifying existing biosynthetic pathways within engineered hosts to improve yield, or to create "unnatural" natural products (analogues) with potentially enhanced bioactivity or desirable properties. nih.govnih.gov Modular co-culture engineering, where different parts of a biosynthetic pathway are expressed in separate microbial strains that are then co-cultured, represents an advanced strategy for complex natural product synthesis. nih.gov

Biosynthetic engineering offers a sustainable and potentially more cost-effective route to produce this compound and its derivatives, circumventing the challenges associated with natural extraction and complex chemical synthesis. mdpi.com

Compound Names and PubChem CIDs

Q & A

Q. What are the primary chemical methods for synthesizing Linckoside B, and how do reaction conditions influence yield?

this compound (compound 140 ) is synthesized via catalytic hydrogenation and oxidation steps. In the pathway described by Crossley and Obra (2016), compound 137 undergoes cobalt-catalyzed (Co(acac)₂) hydrogenation with PhSiH₃ in i-PrOH under oxygen to form intermediate 138 , which is further modified to yield this compound . Key variables affecting yield include:

  • Catalyst loading (e.g., 5-10 mol% Co(acac)₂)
  • Solvent polarity (i-PrOH vs. THF)
  • Oxygen partial pressure (critical for regioselective oxidation). Researchers should optimize these parameters systematically using Design of Experiments (DoE) to minimize side-product formation (e.g., Linckoside A) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY/HMBC) is essential for resolving its glycosidic linkages and aglycone core. High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (e.g., [M+Na]⁺ adducts), while IR spectroscopy identifies hydroxyl and carbonyl functional groups. For purity validation, High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 210 nm is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported bioactivity across different studies?

Discrepancies in bioactivity (e.g., anticancer vs. anti-inflammatory effects) may arise from:

  • Sample purity : Impurities like Linckoside A or residual catalysts (Co) can skew assays. Validate purity via HPLC and inductively coupled plasma mass spectrometry (ICP-MS) .
  • Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and replicate experiments across multiple models (e.g., HeLa, MCF-7).
  • Dosage thresholds : Perform dose-response curves (0.1–100 µM) to identify biphasic effects. Statistical tools like ANOVA with post-hoc Tukey tests are critical for cross-study comparisons .

Q. What catalytic systems improve the stereoselectivity of this compound’s glycosylation step?

The stereochemistry of this compound’s sugar moiety is highly sensitive to catalyst choice. Transition-metal catalysts (e.g., Pd/C or Ru complexes) can enhance β-selectivity, while enzymatic methods (glycosyltransferases) may improve α-anomer formation. Researchers should:

  • Screen catalysts under inert atmospheres (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via Thin-Layer Chromatography (TLC) with anisaldehyde staining.
  • Compare outcomes using chiral column HPLC to quantify enantiomeric excess (ee) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations (AMBER/CHARMM force fields) are used to model this compound’s binding to receptors (e.g., TNF-α or COX-2). Key steps include:

  • Preparing the ligand (this compound) with proper protonation states (Avogadro software).
  • Validating docking poses against crystallographic data (PDB database).
  • Analyzing binding free energy (ΔG) via MM-PBSA calculations. Cross-validate predictions with in vitro assays (e.g., surface plasmon resonance) to confirm affinity .

Methodological Frameworks

Q. What criteria define a rigorous hypothesis for this compound’s mechanism of action?

A hypothesis must satisfy FINER criteria:

  • Feasible : Testable within resource constraints (e.g., LC-MS availability).
  • Novel : Address gaps (e.g., unexplored ROS-scavenging pathways).
  • Ethical : Avoid vertebrate models unless justified by preliminary in vitro data. Example: “this compound inhibits NF-κB signaling via direct interaction with IKKβ, reducing pro-inflammatory cytokine release in macrophages.” .

Q. How should researchers design a longitudinal study on this compound’s stability under physiological conditions?

  • Sample preparation : Simulate physiological pH (7.4) and temperature (37°C) with phosphate-buffered saline (PBS).
  • Timepoints : Collect data at 0, 6, 12, 24, and 48 hours.
  • Analytical methods : Use UPLC-QTOF-MS to track degradation products.
  • Statistical analysis : Apply first-order kinetics models to calculate half-life (t₁/₂) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting contradictory data in this compound studies?

  • Transparency : Disclose all raw data (e.g., NMR spectra, bioassay replicates) in supplementary materials.
  • Contextualization : Discuss potential confounders (e.g., solvent traces in biological assays).
  • Peer review : Pre-submission validation via platforms like BioRxiv to gather feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.